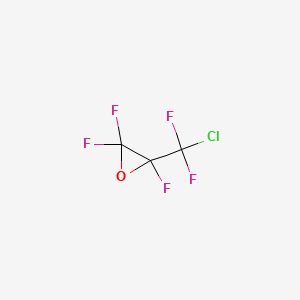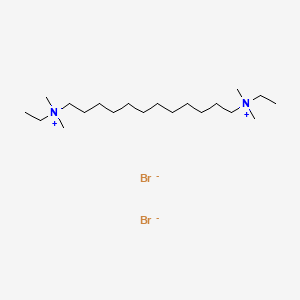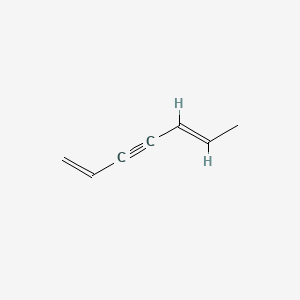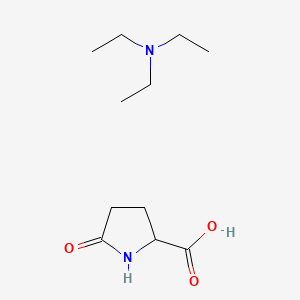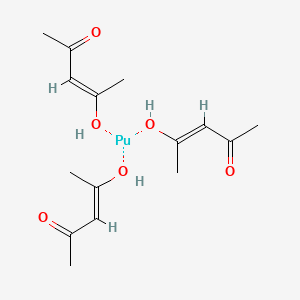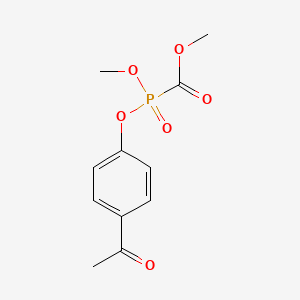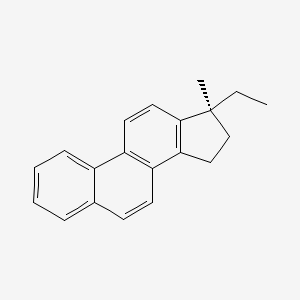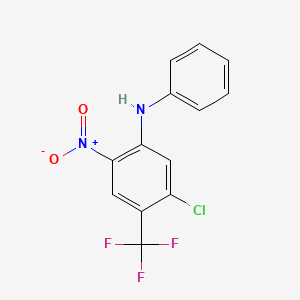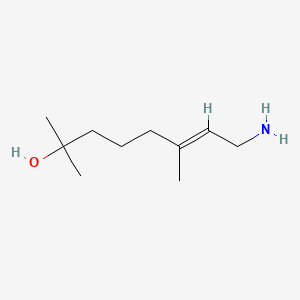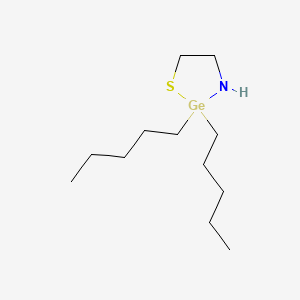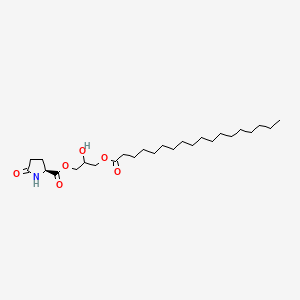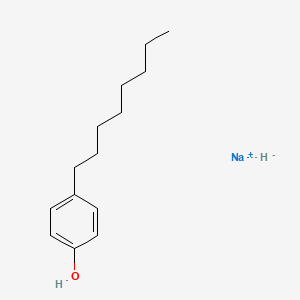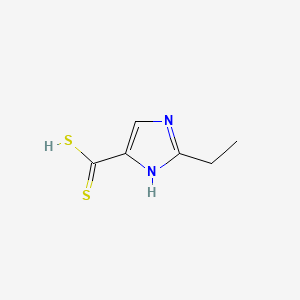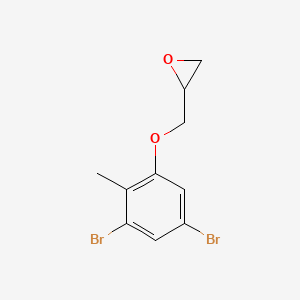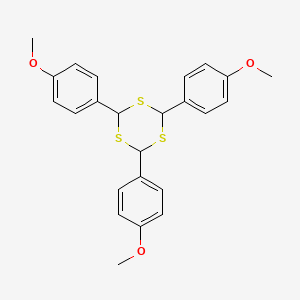
1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)-: is a chemical compound with the molecular formula C24H24O3S3. It is a derivative of trithiane, a heterocyclic compound consisting of a six-membered ring with alternating methylene bridges and thioether groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzaldehyde with hydrogen sulfide in the presence of an acid catalyst. The reaction proceeds through the formation of a dithioacetal intermediate, which subsequently undergoes cyclization to form the trithiane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of biological activities. The specific pathways involved include oxidative stress response and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trithiane: The parent compound with a simpler structure.
2,4,6-Trimethyl-1,3,5-trithiane: A derivative with methyl groups instead of methoxy groups.
Trithioanisaldehyde: Another derivative with similar structural features.
Uniqueness
1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- is unique due to its methoxy substituents, which impart distinct electronic and steric properties.
Propiedades
Número CAS |
5692-49-9 |
|---|---|
Fórmula molecular |
C24H24O3S3 |
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
2,4,6-tris(4-methoxyphenyl)-1,3,5-trithiane |
InChI |
InChI=1S/C24H24O3S3/c1-25-19-10-4-16(5-11-19)22-28-23(17-6-12-20(26-2)13-7-17)30-24(29-22)18-8-14-21(27-3)15-9-18/h4-15,22-24H,1-3H3 |
Clave InChI |
HZHATLMQXZNESN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2SC(SC(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


